molecular formula C8H17BrO2S B15314763 3-(Bromomethyl)-1-(methylsulfonyl)hexane

3-(Bromomethyl)-1-(methylsulfonyl)hexane

Cat. No.: B15314763
M. Wt: 257.19 g/mol
InChI Key: XYQDVWOGLHCCBR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(methylsulfonyl)hexane is an organic compound that features both a bromomethyl group and a methylsulfonyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(methylsulfonyl)hexane typically involves the bromomethylation of a suitable precursor. One efficient method for bromomethylation involves the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of toxic byproducts and is applicable to a variety of substrates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(methylsulfonyl)hexane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The methylsulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of sulfur.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the methylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide would yield a nitrile derivative, while oxidation could produce a sulfone.

Scientific Research Applications

3-(Bromomethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to introduce functional groups into pharmaceutical intermediates.

    Material Science: It can be utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound’s reactivity makes it useful for modifying biomolecules and studying biochemical pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(methylsulfonyl)hexane involves its ability to participate in various chemical reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with other molecules. The methylsulfonyl group can undergo redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)-1-(methylsulfonyl)pentane
  • 3-(Bromomethyl)-1-(methylsulfonyl)butane
  • 3-(Bromomethyl)-1-(methylsulfonyl)propane

Uniqueness

3-(Bromomethyl)-1-(methylsulfonyl)hexane is unique due to its specific combination of functional groups and chain length

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

3-(bromomethyl)-1-methylsulfonylhexane

InChI

InChI=1S/C8H17BrO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3

InChI Key

XYQDVWOGLHCCBR-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCS(=O)(=O)C)CBr

Origin of Product

United States

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